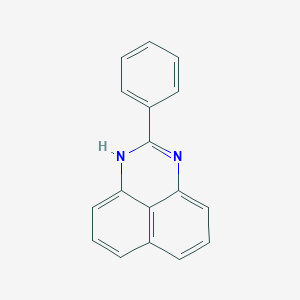

2-phenyl-1H-perimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15666-84-9 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-phenyl-1H-perimidine |

InChI |

InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11H,(H,18,19) |

InChI Key |

KXLJLJJNISGKPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1h Perimidine and Its Derivatives

General Synthetic Routes to Perimidines and Dihydroperimidines

The foundational approach to synthesizing the perimidine framework involves the reaction of 1,8-naphthalenediamine with suitable carbonyl-containing compounds. This method provides a versatile entry to both the fully aromatic perimidines and their partially saturated dihydroperimidine counterparts.

Condensation Reactions of 1,8-Naphthalenediamine with Carbonyl Compounds (Aldehydes and Ketones)

The most prevalent and straightforward method for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines is the cyclocondensation of 1,8-naphthalenediamine with a variety of aldehydes and ketones. rsc.org Specifically, the reaction with benzaldehyde (B42025) yields the parent compound of interest, 2-phenyl-2,3-dihydro-1H-perimidine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. The reaction time and stoichiometry are crucial parameters for optimizing the yield, which generally ranges from 60-85%.

The reaction of 1,8-naphthalenediamine with aldehydes leads to the formation of 2-substituted 2,3-dihydro-1H-perimidines. Subsequent dehydrogenation or oxidation is required to obtain the fully aromatic 2-substituted-1H-perimidine. mdpi.com For instance, sodium metabisulfite (B1197395) has been used to effect an oxidative dehydrogenation following the initial condensation. mdpi.com In contrast, the reaction with ketones directly yields 2,2-disubstituted-2,3-dihydro-1H-perimidines. researchgate.netccspublishing.org.cn

Ring Closure Reaction Mechanisms

The formation of the perimidine ring from 1,8-naphthalenediamine and an aldehyde proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of 1,8-naphthalenediamine on the carbonyl carbon of the aldehyde. This is often activated by a catalyst. zenodo.org This initial step forms a carbinolamine intermediate.

Subsequent dehydration of this intermediate leads to the formation of a Schiff base (imine). The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, resulting in the formation of the six-membered heterocyclic ring of the dihydroperimidine system. zenodo.org In the case of synthesizing the fully aromatic perimidine, a final dehydrogenation step is necessary to introduce the second double bond within the heterocyclic ring. mdpi.com

Catalytic Approaches in Perimidine Synthesis

To enhance the efficiency, yield, and environmental friendliness of perimidine synthesis, a wide array of catalytic systems have been developed. These catalysts facilitate the key condensation and cyclization steps, often allowing for milder reaction conditions and shorter reaction times.

Acid Catalysis: Brønsted and Lewis Acids

Both Brønsted and Lewis acids are effective catalysts for the synthesis of perimidines. Protonic acids like hydrochloric acid or acetic acid can enhance the efficiency of the cyclization. Other Brønsted acids, such as sulfamic acid and BF3-H2O, have also been successfully employed. materialsciencejournal.orgdntb.gov.ua Phenylboronic acid has been utilized as a Lewis acid catalyst for the synthesis of 2,3-dihydro-1H-perimidine derivatives from ketones under mild conditions. zenodo.org

Table 1: Examples of Acid-Catalyzed Synthesis of Perimidine Derivatives

| Catalyst | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Acetic Acid | 1,8-Naphthalenediamine, Benzaldehyde | 2-Phenyl-2,3-dihydro-1H-perimidine | Standard reflux conditions | |

| BF3-H2O | 1,8-Naphthalenediamine, Aldehydes/Ketones | Perimidines/Benzodiazepines | Tamed Brønsted acid | materialsciencejournal.orgdntb.gov.ua |

| Phenylboronic Acid | 1,8-Naphthalenediamine, Ketones | 2,3-Dihydro-1H-perimidines | Mild, room temperature conditions | zenodo.org |

| Sulfamic Acid | 1,8-Naphthalenediamine, Aldehydes/Ketones | Mono-, bis-, and spiro-perimidines | Green and efficient catalyst | materialsciencejournal.orgdntb.gov.ua |

| Bis(oxalato)boric acid (HBOB) | 1,8-Naphthalenediamine, Aldehydes/Ketones | 2,3-Dihydro-1H-perimidines | Recyclable solid acid catalyst | publish.csiro.au |

Metal Catalysis: Transition Metal Complexes and Salts

A variety of transition metal complexes and salts have been shown to catalyze the synthesis of perimidines, often offering high efficiency under mild conditions.

Bismuth (III) chloride (BiCl3) has been used to promote the synthesis of perimidine derivatives from 1,8-diaminonaphthalene (B57835) and various ketones under ambient conditions. materialsciencejournal.orgdntb.gov.ua

Ruthenium (III) chloride (RuCl3) serves as an efficient catalyst for the synthesis of perimidine derivatives from ketones and 1,8-naphthalenediamine under mild conditions, typically requiring only a small catalytic amount (1 mol%). researchgate.netccspublishing.org.cndntb.gov.ua

Ytterbium (III) triflate (Yb(OTf)3) and Ytterbium (III) chloride (YbCl3) are effective catalysts for the synthesis of perimidine derivatives, including a method involving C-C bond cleavage. materialsciencejournal.orgdntb.gov.uaresearchgate.netsemanticscholar.org

Palladium (II) complexes have been developed for the one-pot synthesis of 2,3-dihydro-1H-perimidines via the dehydrogenative coupling of benzyl (B1604629) alcohols with 1,8-diaminonaphthalene. researchgate.netresearchgate.net Copper(I)-catalyzed reactions have also been used for the direct synthesis of highly fused perimidines. kyoto-u.ac.jp

Copper (II) nitrate (B79036) (Cu(NO3)2) has been shown to catalyze the rapid and efficient synthesis of related Schiff bases, which are key intermediates in perimidine formation. materialsciencejournal.orgdntb.gov.uasemanticscholar.org

Table 2: Examples of Metal-Catalyzed Synthesis of Perimidine Derivatives

| Metal Catalyst | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Bismuth (III) chloride | 1,8-Naphthalenediamine, Ketones | Perimidine derivatives | Ambient conditions | materialsciencejournal.orgdntb.gov.ua |

| Ruthenium (III) chloride | 1,8-Naphthalenediamine, Ketones | Perimidine derivatives | Mild conditions, high yield | researchgate.netccspublishing.org.cndntb.gov.ua |

| Ytterbium (III) triflate | 1,8-Naphthalenediamine, Aldehydes/Ketones | Perimidine derivatives | Mild conditions | dntb.gov.uasemanticscholar.org |

| Palladium (II) complexes | 1,8-Naphthalenediamine, Benzyl alcohols | 2,3-Dihydro-1H-perimidines | Dehydrogenative coupling | researchgate.netresearchgate.net |

| Copper (II) nitrate | 1,8-Naphthalenediamine, Aldehydes | Schiff bases (intermediates) | Rapid synthesis | materialsciencejournal.orgdntb.gov.uasemanticscholar.org |

Nanocatalysis: Application of Nanoparticle-Supported Catalysts

In recent years, nanocatalysts have gained significant attention in organic synthesis due to their high surface area, enhanced catalytic activity, and potential for recyclability. Several nanoparticle-based catalytic systems have been successfully applied to the synthesis of 2-phenyl-1H-perimidine and its derivatives.

Graphene Oxide (GO) has been demonstrated as an effective and eco-friendly metal-free carbocatalyst for the synthesis of novel perimidine derivatives. researchgate.net The reactions proceed at room temperature with short reaction times and low catalyst loading. researchgate.netresearchgate.net

Zeolites , such as NaY zeolite, have been used to catalyze the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes at room temperature. materialsciencejournal.orgresearchgate.net Zeolites offer an environmentally benign and reusable catalytic option. researchgate.net Nano-CuY zeolite has also been employed as an efficient and eco-friendly nanocatalyst. materialsciencejournal.orgdntb.gov.ua

Magnetic Nanoparticles offer a significant advantage in terms of catalyst recovery and reusability. Functionalized magnetic nanoparticles, such as Fe3O4@β-CD-ZrO, have been developed as efficient and recyclable catalysts for the synthesis of perimidine derivatives. researchgate.net Other examples include Fe3O4/SO3H@zeolite-Y and silica-coated magnetite nanoparticles functionalized with sulfamic acid. materialsciencejournal.orgdntb.gov.uarsc.orgnih.gov These catalysts often allow for solvent-free reaction conditions. materialsciencejournal.org

Table 3: Examples of Nanocatalyst-Based Synthesis of Perimidine Derivatives

| Nanocatalyst | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Graphene Oxide (GO) | 1,8-Naphthalenediamine, Substituted aldehydes | Perimidine derivatives | Metal-free, room temperature, short reaction time | researchgate.netresearchgate.net |

| NaY Zeolite | 1,8-Naphthalenediamine, Aromatic aldehydes | Arylperimidines | Room temperature, reusable catalyst | materialsciencejournal.orgresearchgate.net |

| Nano-CuY Zeolite | 1,8-Naphthalenediamine, Aromatic aldehydes | 2-Aryl-2,3-dihydro-1H-perimidines | Eco-friendly, room temperature | materialsciencejournal.orgdntb.gov.ua |

| Fe3O4@β-CD-ZrO | 1,8-Naphthalenediamine, Aromatic aldehydes | Perimidine derivatives | Magnetically recoverable and reusable | researchgate.net |

| Fe3O4/SO3H@zeolite-Y | 1,8-Naphthalenediamine, Benzaldehyde | Dihydroperimidine derivatives | High yield, short reaction time | rsc.orgrsc.org |

| Nano-γ-Al2O3/SbCl5 | 1,8-Naphthalenediamine, Aldehydes | 2-Substituted perimidines | Lewis acid nanocatalyst, solvent-free | rsc.orgnih.gov |

| Nano-silica sulfuric acid | 1,8-Naphthalenediamine, Aromatic aldehydes | Perimidine derivatives | Reusable, environmentally friendly | materialsciencejournal.orgdntb.gov.uaresearchgate.net |

Recyclable Catalysts in Sustainable Perimidine Synthesis

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis, offering both economic and environmental benefits. In perimidine synthesis, a variety of heterogeneous and magnetically separable catalysts have been developed to facilitate easy recovery and reuse, minimizing waste and preserving catalyst activity over multiple cycles.

Several solid acid catalysts have proven effective. For instance, Amberlyst 15, a metal-free and reusable catalyst, has been used for the synthesis of perimidines from a range of carbonyl compounds and 1,8-diaminonaphthalene (NDA) in ethanol at 80 °C. nih.gov Similarly, sulfamic acid has been employed as a recyclable catalyst for the reaction between NDA and aldehydes under solvent-free conditions at 70 °C. nih.gov Another approach utilizes bis(oxalato)boric acid (HBOB) in ethanol, which functions as a mild, recoverable solid acid catalyst. nih.govresearchgate.net

Magnetic nanocatalysts are particularly advantageous due to their simple separation from the reaction mixture using an external magnet. One such catalyst, Fe₃O₄/SO₃H@zeolite-Y, has been used for preparing 2-aryl perimidine derivatives at room temperature in various solvents. nih.gov Another novel magnetic nanocatalyst, Fe₃O₄@NCs/BF₀.₂, supported on nanocellulose, facilitates the synthesis of 2,3-dihydro-1H-perimidine from NDA and aromatic aldehydes under solvent-free conditions at ambient temperature. nih.gov This bio-based catalyst is noted for its affordability, simple separation, and recyclability. nih.gov Researchers have also reported a ZrO₂-incorporated magnetic graphene oxide composite (Fe₃O₄-GO-ZrO₂) that acts as a highly efficient, magnetically recyclable catalyst for the condensation of 1,8-diaminonaphthalene and aromatic aldehydes in ethanol. sci-hub.se This catalyst not only promotes the reaction but also aids in the subsequent dehydrogenation to form 1H-perimidines and can be reused for at least three cycles. sci-hub.se

Other supported catalysts include mesoporous silica-supported iridium and ruthenium complexes (SBA-15@TZP-Ir and SBA-15@TZP-Ru), which show high activity in the selective synthesis of substituted perimidines. These catalysts can be recycled up to five times without a significant loss of activity. researchgate.net FePO₄ has also been identified as a simple, reusable heterogeneous catalyst for synthesizing 2-substituted perimidines in ethanol at room temperature, with the catalyst being reusable for at least three cycles with minimal drop in yield. tandfonline.com

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Recyclability (Cycles) | Reference |

|---|---|---|---|---|---|

| Fe₃O₄-GO-ZrO₂ | 1,8-diaminonaphthalene, Benzaldehyde | EtOH, 70 °C, 8 min | 95 | 3+ | sci-hub.se |

| SBA-15@TZP-Ir/Ru | 1,8-diaminonaphthalene, Aldehydes | - | High | 5 | researchgate.net |

| FePO₄ | 1,8-diaminonaphthalene, Benzaldehyde | EtOH, Room Temp., 12 h | 95 | 3 (Yields: 80, 80, 78%) | tandfonline.com |

| Sulfamic acid | 1,8-diaminonaphthalene, Aldehydes | Solvent-free, 70 °C | High | Recyclable | nih.govmaterialsciencejournal.org |

| Fe₃O₄/SO₃H@zeolite-Y | 1,8-diaminonaphthalene, Aldehydes | Room Temp. | High | Recyclable | nih.gov |

Green Chemistry Methodologies for Perimidine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of perimidines has been a fertile ground for the application of these principles, with methodologies developed to avoid organic solvents, eliminate catalysts, and use alternative energy sources. nih.govjocpr.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, is a key green chemistry strategy that reduces waste and simplifies product purification. Several protocols for perimidine synthesis have adopted this approach. For example, 2,3-dihydro-1H-perimidines have been synthesized by reacting NDA with aldehydes at 70 °C under solvent-free conditions using sulfamic acid as a catalyst. nih.gov Another method involves the use of SiO₂ nanoparticles as a catalyst for the reaction of NDA and aldehydes via a grind-stone technique at room temperature, completely avoiding solvents. nih.gov A particularly green method involves the reaction of ethoxy carbonylhydrazone with 1,8-diaminonaphthalene by simply heating the mixture in an oil bath at 120-125 °C without any solvent or catalyst. bas.bg The use of a nanocellulose-assisted magnetic nanocatalyst (Fe₃O₄@NCs/BF₀.₂) also allows for the synthesis to be carried out under solvent-free conditions at room temperature. nih.gov

Catalyst-Free Reaction Protocols

Eliminating the need for a catalyst simplifies reaction procedures and avoids potential product contamination. An innovative catalyst-free protocol for the synthesis of 2,3-dihydro-1H-perimidines involves the reaction of various aldehydes with 1,8-diaminonaphthalene "on water" at room temperature. researchgate.net This method is environmentally benign and provides moderate to high yields within 30 minutes. researchgate.net Another catalyst- and solvent-free method has been developed for the synthesis of 2-substituted perimidines from the reaction of ethoxy carbonylhydrazone with 1,8-diaminonaphthalene by heating them together at 120-125 °C for 1.5 hours. bas.bg This protocol offers advantages such as a simple workup procedure and environmental friendliness. bas.bg

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. asianpubs.orgacs.org The synthesis of 2-substituted perimidines has been successfully achieved using this technique. One method describes the microwave-assisted cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions, yielding products in 65-80% yield. researchgate.net Another protocol involves the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides under microwave irradiation, which also leads to good yields in short reaction times. materialsciencejournal.orgresearchgate.net The development of N,N′-dioctyl-2,2′-bipyridine-4,4′-dicarboxamide has also been explored via a mechanochemical synthesis that achieved full conversion in 200 minutes of milling. murraystate.edu These microwave-assisted methods often feature easier work-up procedures and reduce the generation of hazardous waste. asianpubs.org

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,8-diaminonaphthalene, Carboxylic Acid | Microwave | Short | 65-80 | researchgate.net |

| Conventional | Longer | Lower | ||

| 1,8-diaminonaphthalene, Iminoester hydrochlorides | Microwave | Short | Good | materialsciencejournal.orgresearchgate.net |

| Conventional | Longer | - |

Ultrasonic Irradiation (Sonication) Protocols

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to higher yields and shorter reaction times through the phenomenon of acoustic cavitation. An efficient and green protocol for the synthesis of 2-substituted-1H-perimidine derivatives utilizes ultrasound in the presence of a catalytic amount of N-Bromosuccinamide (NBS). jocpr.com This method achieves high yields (94-97%) in very short reaction times (8-20 minutes) at 70°C. jocpr.com Similarly, the synthesis of 2,3-dihydro-2-aryl-1H-perimidines has been accomplished using a recyclable magnetic catalyst, Fe₃O₄@SiO₂@(CH₂)₃NHCO-adenine sulfonic acid, under ultrasonic irradiation and solvent-free conditions. researchgate.net Nano-γ-Al₂O₃/BFn has also been employed as a catalyst for the reaction between naphthalene-1,8-diamine and various aromatic aldehydes under ultrasonic irradiation, highlighting the versatility of this green technique.

Mechanochemical Approaches (Grinding Techniques)

Mechanochemical synthesis, which involves driving reactions by mechanical force such as grinding, is an inherently green technique that often eliminates the need for solvents. murraystate.edu This method has been successfully applied to the synthesis of perimidine derivatives. A scalable mechanochemical approach uses carbon sulfonic acid as a recyclable, metal-free catalyst for the cyclo-condensation of various aldehydes with 1,8-diaminonaphthalene via a "grind-stone technique," producing excellent yields (95–99%) in very short times. researchgate.netresearchgate.net Another grinding-assisted protocol for synthesizing 2,3-dihydro-1H-perimidines involves grinding 1,8-diaminonaphthalene and aldehydes in a mortar and pestle for just 5 minutes, resulting in moderate to excellent yields without a catalyst. materialsciencejournal.org Furthermore, SiO₂ nanoparticles have been used as a catalyst in a grind-stone technique at room temperature under solvent-free conditions. nih.govmaterialsciencejournal.org

| Methodology | Catalyst/Conditions | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-Free | Sulfamic acid / 70 °C | Reduced waste, simple workup | High | nih.gov |

| Catalyst-Free | "On water" / Room Temp. | Environmentally benign, simple | Moderate-High | researchgate.net |

| Catalyst-Free | Heating neat reactants / 120-125 °C | No solvent or catalyst needed | 73 (for 2-methyl derivative) | bas.bg |

| Microwave-Assisted | Acidic conditions | Shorter reaction time | 65-80 | researchgate.net |

| Ultrasonic Irradiation | N-Bromosuccinamide (NBS) | Rapid, high efficiency | 94-97 | jocpr.com |

| Mechanochemical | Carbon sulfonic acid / Grinding | Solvent-free, rapid, recyclable catalyst | 95-99 | researchgate.net |

| Mechanochemical | Catalyst-free / Grinding | Solvent- and catalyst-free, rapid | Moderate-Excellent | materialsciencejournal.org |

Specific Synthetic Strategies for this compound

The reaction between 1,8-diaminonaphthalene and ketones, such as acetophenone (B1666503), is a documented method for synthesizing 2,2-disubstituted-2,3-dihydro-1H-perimidines. To obtain this compound from acetophenone, the reaction would theoretically involve the condensation to form 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine, followed by a subsequent demethylation and oxidation, which is a less direct route compared to using a benzaldehyde equivalent.

However, the general condensation of 1,8-diaminonaphthalene with various ketones can be effectively catalyzed. For instance, phenylboronic acid has been used as a Lewis acid catalyst in ethanol at 75 °C to promote the condensation of ketones with 1,8-diaminonaphthalene, affording the corresponding 2,3-dihydro-1H-perimidines in excellent yields. nih.gov Another catalyst employed for this type of transformation is bismuth chloride (BiCl₃). materialsciencejournal.org While these methods are established for ketones in general, the direct, one-pot synthesis of aromatic this compound from acetophenone is not the most commonly cited pathway. The typical product from such a reaction is the saturated or partially saturated derivative. nih.govresearchgate.net

The most direct and widely reported method for synthesizing the 2-phenylperimidine skeleton involves the condensation of 1,8-diaminonaphthalene with benzaldehyde. This reaction typically proceeds via a cyclocondensation to form 2-phenyl-2,3-dihydro-1H-perimidine, which can then be oxidized in situ or in a separate step to yield the aromatic this compound. mdpi.comtandfonline.com

A variety of catalytic systems have been developed to facilitate this transformation, often focusing on green chemistry principles such as using mild conditions, recyclable catalysts, and environmentally benign solvents. researchgate.net For example, iron(III) phosphate (B84403) (FePO₄) has been demonstrated as an efficient and reusable catalyst for the reaction between 1,8-diaminonaphthalene and aromatic aldehydes at room temperature. materialsciencejournal.orgtandfonline.com The reaction with benzaldehyde using 10 mol% of FePO₄ in ethanol provides a 95% yield of 2-phenyl-2,3-dihydro-1H-perimidine in 12 hours. tandfonline.com Solvent-free methods, such as grinding the reactants in a mortar and pestle, have also been shown to be highly effective, producing the desired product in high yields within minutes.

The direct synthesis of the aromatic this compound can be achieved by including an oxidizing agent in the reaction mixture. For instance, the reaction of 1,8-diaminonaphthalene with 2-(diphenylphosphino)benzaldehyde (B1302527) in the presence of sodium metabisulfite (Na₂S₂O₅) yields the fully aromatized 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine. mdpi.com The sodium metabisulfite facilitates an oxidative dehydrogenation following the initial condensation. mdpi.com Another route involves the reaction of 1,8-diaminonaphthalene with benzonitrile (B105546) oxide, generated in situ from benzohydroximoyl chloride, which directly furnishes 2-phenylperimidine. researchgate.net

Table 1: Catalytic Systems for the Synthesis of 2-phenyl-2,3-dihydro-1H-perimidine from 1,8-diaminonaphthalene and Benzaldehyde

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| FePO₄ (10 mol%) | Ethanol | Room Temp. | 12 h | 95 | tandfonline.com |

| None | Ethanol | Reflux | 7 h | 82 | scirp.org |

| Graphene Oxide (0.005 g) | Shaking | Room Temp. | 50 sec - 2 min | High to Excellent | researchgate.net |

| Carbon Sulfonic Acid | Ethanol | Room Temp. | Short | 95-99 | researchgate.net |

Reaction of 1,8-diaminonaphthalene with Acetophenone

Functionalization and Derivatization Strategies of the Perimidine Core

The perimidine ring system possesses unique electronic characteristics, with the naphthalene (B1677914) moiety being electron-rich and the fused dihydropyrimidine (B8664642) portion being relatively electron-deficient. This "π-amphoteric" nature makes the molecule susceptible to both electrophilic and nucleophilic attacks at different positions. nih.govresearchgate.net

The naphthalene part of the perimidine ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation. nih.govresearchgate.net The positions with the highest electron density, and therefore the most reactive towards electrophiles, are the C4 and C9 positions. nih.gov For example, electrophilic aromatic substitution reactions on related heterocyclic systems like imidazo[1,5-a]pyrimidines have been shown to occur preferentially on the π-excessive imidazole (B134444) ring. rsc.org In the case of perimidines, the reaction occurs on the electron-rich naphthalene nucleus. nih.gov Specific studies on pyrazolotriazolopyrimidines have demonstrated that electrophilic substitution reactions such as bromination, iodination, and nitration proceed efficiently on the pyrimidine (B1678525) portion of the fused system. mdpi.com For this compound, electrophiles would be expected to attack the naphthalene ring, primarily at the 4- and 9-positions.

The heteroaromatic part of the perimidine nucleus is susceptible to nucleophilic attack. nih.govresearchgate.net While specific examples of nucleophilic substitution directly on the this compound parent molecule are not extensively detailed in the provided context, the general reactivity pattern of similar N-heterocycles provides insight. For instance, nucleophilic aromatic substitution (NAS) is a common strategy for functionalizing related pyrimidine rings at their electrophilic carbon positions. mdpi.com In one study, 1H-perimidine-2-thiol was shown to undergo a nucleophilic attack as part of a cyclization reaction. acs.org This suggests that the C2 position, if substituted with a suitable leaving group, could be a target for nucleophiles. Furthermore, N-alkylation can occur, leading to the formation of quaternary salts. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-diaminonaphthalene |

| Acetophenone |

| Benzaldehyde |

| 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine |

| Phenylboronic acid |

| Bismuth chloride (BiCl₃) |

| 2,3-dihydro-1H-perimidine |

| 2-phenyl-2,3-dihydro-1H-perimidine |

| Iron(III) phosphate (FePO₄) |

| 2-(diphenylphosphino)benzaldehyde |

| Sodium metabisulfite (Na₂S₂O₅) |

| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine |

| Benzonitrile oxide |

| Benzohydroximoyl chloride |

| Graphene Oxide |

| Carbon Sulfonic Acid |

| Nano-CuY Zeolite |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool in confirming the structural integrity of 2-phenyl-1H-perimidine and its derivatives.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides valuable information about the different proton environments within the molecule. In a study utilizing DMSO-d6 as the solvent, the NH proton of the perimidine ring was observed as a broad singlet at approximately 14.80 ppm. jocpr.com The aromatic protons of the phenyl and perimidine rings resonate in the region of 6.70 to 8.00 ppm. jocpr.com Specifically, one proton appears as a doublet of doublets at 7.97 ppm (J = 8.0 Hz), another as a doublet at 7.41 ppm (J = 7.0 Hz), and a multiplet is observed between 7.17 and 7.26 ppm for two protons. jocpr.com Two additional protons show as a doublet at 7.13 ppm (J = 8.2 Hz), a multiplet for three protons is seen between 6.87 and 7.01 ppm, and two protons appear as a doublet of doublets at 6.70 ppm (J = 7.2 Hz). jocpr.com Another study in DMSO-d6 reported the NH proton as a singlet at 10.63 ppm, with aromatic protons appearing between 6.52 and 8.00 ppm. bas.bg

For the related compound, 2-phenyl-2,3-dihydro-1H-perimidine, the NH proton signals are observed at a different chemical shift, typically between 4.5 and 5.0 ppm as a broad signal. The aromatic protons for this compound resonate in the range of 6.8 to 8.2 ppm.

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum further corroborates the structure of this compound. In DMSO-d6, the carbon atoms of the perimidine and phenyl rings show signals at 154.67, 135.29, 133.29, 126.20, 120.98, 118.4, 117.95, and 112.77 ppm. jocpr.com The signal at 154.14 ppm is particularly indicative of the C=N and C-N bonds, confirming the formation of the perimidine ring. mdpi.com For the dihydro derivative, 2-phenyl-2,3-dihydro-1H-perimidine, the sp³-hybridized C2 atom is a key feature, appearing at a chemical shift of approximately 70-80 ppm.

Other Nuclei NMR Studies (e.g., ³¹P NMR for Phosphoryl-Substituted Derivatives)

In studies of phosphoryl-substituted derivatives of this compound, such as 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, ³¹P NMR spectroscopy is a crucial analytical technique. This method provides direct information about the phosphorus environment within the molecule, aiding in the confirmation of its structure. mdpi.com The characterization of such derivatives often involves a combination of ¹H, ¹³C, and ³¹P NMR to fully elucidate the molecular framework. mdpi.comresearchgate.net

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC, HMBC) for Structural Confirmation

While specific data for 2D NMR studies on the parent this compound is not detailed in the provided search results, these techniques are standard practice for confirming the complex structures of such heterocyclic compounds. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate proton and carbon signals, while the Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information on the spatial proximity of protons, helping to define the three-dimensional structure. The Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in establishing long-range proton-carbon connectivities, further solidifying the assignment of the carbon framework.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy of this compound and its derivatives reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. For the phosphoryl-substituted derivative, an important absorption band appears at 1657 cm⁻¹, which is assigned to the C=N stretching vibration, indicating the successful ring closure to form the perimidine system. mdpi.com In the case of 2-phenyl-2,3-dihydro-1H-perimidine, the N-H stretching vibrations are confirmed by bands in the region of 3200–3350 cm⁻¹, while aromatic C=C and C–N vibrations are observed between 1400 and 1600 cm⁻¹.

X-ray Crystallography and Single Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section details the crystallographic parameters of several derivatives of this compound.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For derivatives of this compound, these have been determined through single-crystal X-ray diffraction studies.

A notable example is 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine (L1), which crystallizes in the monoclinic system with the space group P2₁/n . mdpi.comresearchgate.netresearchgate.net This determination is crucial for understanding the packing of the molecules in the solid state.

Another derivative, 2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine , has been found to belong to the orthorhombic crystal system with the space group Pnma . ccspublishing.org.cn In the case of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine , the compound crystallizes in the monoclinic P2₁/c space group . mdpi.com

Table 1: Crystal System and Space Group of this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine | Monoclinic | P2₁/n | mdpi.comresearchgate.netresearchgate.net |

| 2-(4-chlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-perimidine | Orthorhombic | Pnma | ccspublishing.org.cn |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | Monoclinic | P2₁/c | mdpi.com |

The stability of a crystal lattice is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the crystal structure of 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine (L1), strong intermolecular hydrogen bonds are observed between the N-H group of the perimidine ring and the oxygen atom of the diphenylphosphoryl group (N-H···O=P). mdpi.comresearchgate.net These interactions play a key role in the molecular packing.

For 2-phenyl-2,3-dihydro-1H-perimidine , the NH group is also involved in intermolecular hydrogen bonding, which contributes to the stabilization of its crystal lattice. Similarly, in the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine , the stability is maintained by three types of hydrogen bonding interactions: O–H···N, N–H···O, and N–H···N. mdpi.com

The crystal packing of 2-(p-tolyl)-1H-perimidine hemihydrate is established by intermolecular N—H⋯O hydrogen bonds with water molecules and is further stabilized by π–π stacking interactions. researchgate.net In contrast, its N-methylated derivative is held together primarily by C—H⋯π contacts. researchgate.net

Torsional angles, which describe the rotation around a chemical bond, are critical for understanding the conformation of a molecule. In 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine (L1), the torsional angle between the perimidine ring and the adjacent phenyl ring is reported to be 48.35°. mdpi.comresearchgate.net This significant twist from planarity is a notable conformational feature.

For 2-phenyl-2,3-dihydro-1H-perimidine , a non-planar structure is observed with a dihedral angle of approximately 30° between the naphthalene (B1677914) and phenyl rings. In the case of 2-(p-tolyl)-1H-perimidine hemihydrate , the p-tolyl ring is twisted with respect to the perimidine core, exhibiting a dihedral angle of 34.47(5)°. researchgate.net

Table 2: Torsional/Dihedral Angles in this compound Derivatives

| Compound | Torsional/Dihedral Angle (°C) | Rings Involved | Reference |

|---|---|---|---|

| 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine | 48.35 | Perimidine and Phenyl | mdpi.comresearchgate.net |

| 2-phenyl-2,3-dihydro-1H-perimidine | ~30 | Naphthalene and Phenyl | |

| 2-(p-tolyl)-1H-perimidine hemihydrate | 34.47(5) | Perimidine and p-tolyl | researchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Crystal Packing Structures

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The types of transitions commonly observed include π → π* and n → π*. inflibnet.ac.in

The electronic spectrum of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP) in methanol (B129727) displays absorption bands at 276 nm and 327 nm. openaccesspub.org Theoretical calculations for MPDP suggest three excited states at 342.36 nm, 313.62 nm, and 309.46 nm, which are attributed to HOMO→LUMO, HOMO→LUMO-3, and HOMO→LUMO-2 transitions, respectively. openaccesspub.org

For other pyrimidine (B1678525) derivatives, such as certain 2-amino-pyrimidines, absorption bands in the range of 280–450 nm are characteristic of π–π* electron transitions. beilstein-journals.org The UV spectrum of acetone, for comparison, shows a weak n → π* transition at 280 nm and a strong π → π* transition at 190 nm. inflibnet.ac.in The study of these electronic transitions is vital for understanding the photophysical properties of these compounds.

Table 3: UV-Vis Absorption Maxima of Perimidine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine | Methanol | 276, 327 | - | openaccesspub.org |

| 2-amino-pyrimidines (general) | Chloroform | 280-450 | π–π* | beilstein-journals.org |

Reactivity and Chemical Transformations

Oxidation Reactions and Product Formation (e.g., Quinones)

The perimidine ring system is susceptible to oxidation, yielding various products depending on the starting material and the oxidizing agent employed. While direct oxidation of 2-phenyl-1H-perimidine to simple quinones is a potential transformation, more specific and well-documented oxidation reactions have been reported for its dihydro analogs.

Visible light photoredox catalysis has been effectively used for the aerobic oxidation of 2,3-dihydro-1H-perimidine derivatives. researchgate.net This method can lead to the formation of perimidinone products. Specifically, the reaction can yield 4- and 6-perimidinones. researchgate.net This transformation highlights the susceptibility of the perimidine core to oxidative functionalization under mild, light-induced conditions.

Furthermore, research has pointed to the design and synthesis of novel perimidine o-quinone derivatives, which have been evaluated as potential catalytic inhibitors for enzymes like topoisomerase II, indicating that quinone structures are accessible from the perimidine scaffold. dntb.gov.ua Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are also noted for their potential to oxidize perimidine derivatives, which may lead to quinone-type products.

Reduction Reactions and Derivative Synthesis (e.g., Saturated Analogs)

The reduction of the perimidine system offers a pathway to more saturated heterocyclic structures. Specifically, the imine bond within the 2,3-dihydro-1H-perimidine ring can be selectively reduced.

The use of reducing agents such as sodium borohydride (B1222165) (NaBH₄) can convert 2-substituted-2,3-dihydro-1H-perimidines into their corresponding tetrahydroperimidine analogs. vulcanchem.com This reaction demonstrates a straightforward method for increasing the saturation of the heterocyclic ring, providing access to a different class of perimidine derivatives with altered steric and electronic properties. Other common reducing agents like lithium aluminum hydride (LiAlH₄) are also employed for such transformations. In a specific example, the ketone group of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone was quantitatively converted to the corresponding alcohol, phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol, using one equivalent of sodium borohydride at 0 °C. researchgate.net

Substitution Reactions: Exploration of Regioselectivity and Reaction Conditions

The this compound scaffold exhibits dual reactivity in substitution reactions, a consequence of its π-amphoteric character. nih.gov The regioselectivity of these reactions is dictated by the electronic nature of the specific ring system within the molecule.

Electrophilic Substitution: The naphthalene (B1677914) portion of the perimidine ring is electron-rich and thus is the preferred site for electrophilic aromatic substitution. nih.gov Due to high electron density, the 4- and 9-positions are particularly activated towards electrophiles. nih.gov Typical electrophilic substitution reactions include halogenation, sulfonation, and acylation. nih.gov The specific conditions for these reactions, such as the choice of catalyst and solvent, would determine the precise outcome and yield of the substituted products.

Nucleophilic Substitution: Conversely, the pyrimidine (B1678525) ring within the perimidine system is π-deficient, making it susceptible to nucleophilic attack. nih.govmsu.edu This is a characteristic feature of many azine-containing heterocycles. msu.edu In pyrimidine systems with leaving groups (like halogens) at the C2 and C4 positions, nucleophilic aromatic substitution (SNAr) is a common transformation. The regioselectivity of such reactions is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.comresearchgate.net For instance, in 2,4-dichloropyrimidines, substitution generally occurs at the C4 position; however, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com This principle suggests that nucleophilic substitution on a suitably functionalized this compound would likely occur on the pyrimidine portion of the molecule.

Dehydrogenation Reactions in Perimidine Formation

The synthesis of this compound itself prominently features a dehydrogenation step. The most common synthetic route involves the cyclocondensation of 1,8-diaminonaphthalene (B57835) with benzaldehyde (B42025). materialsciencejournal.org This reaction proceeds in two main stages:

Cyclocondensation: An initial acid-catalyzed reaction between 1,8-diaminonaphthalene and benzaldehyde forms the 2-phenyl-2,3-dihydro-1H-perimidine intermediate. materialsciencejournal.org

Oxidative Dehydrogenation: The dihydroperimidine intermediate is then dehydrogenated to form the final aromatic this compound product.

Several catalytic systems have been developed to efficiently carry out this oxidative dehydrogenation. One reported method uses sodium metabisulfite (B1197395) (Na₂S₂O₅) to achieve the dehydrogenation following the initial ring closure. mdpi.com Another approach employs a magnetic graphene oxide composite bearing ZrO₂ (Fe₃O₄-GO-ZrO₂) as a heterogeneous catalyst, which facilitates both the cyclocondensation and the subsequent dehydrogenation under mild conditions. sci-hub.se Aerobic oxidative dehydrogenation, utilizing oxygen from the air, has also been described as an effective method. researchgate.net

| Catalyst/Reagent for Dehydrogenation | Substrates | Product | Reference(s) |

| Sodium Metabisulfite (Na₂S₂O₅) | 1,8-diaminonaphthalene, 2-(diphenylphosphino)benzaldehyde (B1302527) | 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine | mdpi.com |

| Fe₃O₄-GO-ZrO₂ | 1,8-diaminonaphthalene, Aromatic Aldehydes | 2-Aryl-1H-perimidines | sci-hub.se |

| Cu(OAc)₂ / Air | Naphthalene-1,8-diamine, 2-(phenylethynyl)benzaldehyde | Heptacyclic quinolizino[3,4,5,6-kla]perimidines | researchgate.net |

Cyclization Reactions Leading to Fused Heterocycles

The this compound nucleus serves as a versatile building block for the synthesis of more complex, fused polycyclic heterocyclic systems. These reactions, often involving annulation at the peri-positions of the naphthalene core, provide access to novel dyes and materials with unique photophysical properties.

A notable example is the Brønsted acid-assisted peri-annulation reaction between 1H-perimidines and 5-alkynylpyrimidines. mdpi.comnih.govresearchgate.net This transformation leads to the formation of 7-formyl-1,3-diazopyrenes. mdpi.com In a specific instance, the reaction of this compound with 5-(hept-1-yn-1-yl)pyrimidine in methanesulfonic acid yielded 6-hexyl-2-phenylbenzo[gh]perimidine-7-carbaldehyde. ku.edu This cascade reaction demonstrates a powerful strategy for constructing extended π-conjugated systems from perimidine precursors. mdpi.com

Another significant cyclization is the copper-catalyzed domino tricyclization of naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde. materialsciencejournal.orgresearchgate.net This reaction proceeds via an aerobic oxidative dehydrogenation coupling to afford complex heptacyclic quinolizino[3,4,5,6-kla]perimidines, forming three new rings and four new bonds in a single, functional-group-compatible process. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Fused Product Class | Reference(s) |

| This compound | 5-(Hept-1-yn-1-yl)pyrimidine | Methanesulfonic Acid | 1,3-Diazapyrenes | ku.edu |

| 1,8-Diaminonaphthalene | 2-(Phenylethynyl)benzaldehyde | Cu(OAc)₂ / Air | Quinolizino[3,4,5,6-kla]perimidines | materialsciencejournal.orgresearchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large systems like perimidine derivatives.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of 2-phenyl-1H-perimidine, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) and 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP), DFT calculations have been employed to determine their optimized structures. researchgate.netopenaccesspub.org These calculations are typically performed using specific functionals and basis sets, for instance, B3LYP with a 6-311G(d,p) or 6-311++G(d,p) basis set. researchgate.netopenaccesspub.org

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. For instance, in a study of a substituted this compound, the torsional angle between the perimidine and phenyl rings was found to be 48.35°, indicating a non-planar arrangement. mdpi.com In the case of 2,3-dihydro derivatives, the dihydroperimidine ring adopts a conformation that minimizes steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) from DFT Calculations

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C1-C2 | 1.379 | Bond Angle | C6-C1-C2 | 120.5 |

| C1-N33 | 1.471 | C1-C2-C3 | 121.2 | ||

| C11-N35 | 1.457 | N33-C11-N35 | 109.8 |

Data sourced from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine using the B3LYP/6-311G(d,p) basis set. researchgate.net

These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. amazonaws.com

For derivatives of this compound, the HOMO is often located on the electron-rich naphthalene (B1677914) and perimidine portions of the molecule, while the LUMO is typically distributed over the phenyl ring. amazonaws.com This distribution suggests that the naphthalene moiety acts as the primary electron donor, while the phenyl group can act as an electron acceptor.

The HOMO-LUMO energy gap for 2-(p-tolyl)-2,3-dihydro-1H-perimidine was calculated to be 4.25 eV. materialsciencejournal.org In a comparative study, it was noted that electron-donating groups on the phenyl ring can reduce the HOMO-LUMO gap, which in turn enhances the charge-transfer capabilities of the molecule. For example, a 4-methoxyphenyl (B3050149) derivative was found to have a lower energy gap compared to the unsubstituted phenyl analog.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.85 |

| LUMO Energy | -0.60 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

| Ionization Potential | 4.85 |

| Electron Affinity | 0.60 |

Calculated using the B3LYP/6-311G(d,p) basis set. materialsciencejournal.org

Electron density distributions, often visualized through molecular electrostatic potential (MEP) maps, highlight the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting sites of chemical reactivity.

DFT calculations can predict various spectroscopic properties, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions and vibrational modes.

For instance, the IR spectrum of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine has been both experimentally recorded and theoretically calculated. openaccesspub.org The calculated vibrational frequencies are often scaled to account for anharmonicity and the limitations of the computational method. A good correlation between the theoretical and experimental spectra provides strong evidence for the correctness of the structural assignment. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to identify the electronic transitions responsible for the observed absorption bands. openaccesspub.org

Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated using DFT. These properties are important for understanding the stability of the molecule and the thermodynamics of its formation and reactions. The calculations are typically performed at different temperatures to see how these properties change. materialsciencejournal.org

Table 3: Calculated Thermochemical Properties for 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) at 298.15 K

| Property | Value |

|---|---|

| Total Energy (a.u.) | -861.9 |

| Molar Entropy (cal/mol·K) | 129.5 |

| Molar Heat Capacity (cal/mol·K) | 88.7 |

Calculated using the B3LYP/6-311G(d,p) basis set. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis, IR)

Mechanistic Studies of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway.

For perimidine synthesis, DFT has been used to study the mechanism of the condensation reaction between 1,8-diaminonaphthalene (B57835) and various carbonyl compounds. These studies can compare different plausible routes to determine the most energetically favorable pathway. The calculation of activation energies by identifying transition states helps in understanding the kinetics of the reaction.

Molecular Docking Studies: Investigating Ligand-Receptor Interactions at a Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not extensively reported, studies on its derivatives have shown their potential as inhibitors of various enzymes. For example, molecular docking studies have predicted that 2-phenyl perimidine derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B) through hydrophobic interactions with the active site. Other studies have investigated the binding of perimidine derivatives to targets like cyclooxygenase-2 (COX-2) and bacterial topoisomerases. These studies provide valuable insights into the potential biological activities of the perimidine scaffold and can guide the design of new and more potent therapeutic agents.

Hydrogen Bonding Analysis and Quantification of Stabilization Energy

Computational studies, particularly Density Functional Theory (DFT), provide significant insights into the non-covalent interactions that govern the structure and stability of this compound and its derivatives. Analysis of hydrogen bonding and the quantification of the associated stabilization energies are crucial for understanding the molecule's behavior in various environments.

Intermolecular and Intramolecular Hydrogen Bonding:

In the solid state, derivatives of perimidine often exhibit intermolecular hydrogen bonds which play a key role in stabilizing the crystal lattice. For instance, in 2-(p-tolyl)-1H-perimidine hemihydrate, intermolecular N—H⋯O hydrogen bonds with solvent water molecules are crucial for its crystal packing. researchgate.net Similarly, in a derivative, phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol, intermolecular hydrogen bonding leads to the formation of a dimer, a phenomenon confirmed by both solid-state structural analysis and DFT calculations.

The strength of these hydrogen bonds can be influenced by the substituents on the perimidine core. For example, imidazolyl and thiophenyl derivatives of 2-phenyl-2,3-dihydro-1H-perimidine can form stronger intermolecular hydrogen bonds compared to their phenyl counterparts, as indicated by shorter N-H∙∙∙N/O distances (approximately 2.0 Å versus 2.3 Å).

Intramolecular hydrogen bonding can also be a significant stabilizing factor. For example, in phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol, DFT calculations have been used to determine the stabilization energy arising from intramolecular hydrogen bonds.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a powerful tool to quantify the stabilization energy associated with charge transfer between donor and acceptor orbitals, which is characteristic of hydrogen bonding. tandfonline.comuba.ar This analysis provides a detailed picture of the delocalization of electron density from a lone pair (LP) of a donor atom to an antibonding orbital (σ*) of an acceptor bond. The stabilization energy, E(2), is proportional to the extent of this interaction. tandfonline.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis:

QTAIM and NCI-Reduced Density Gradient (RDG) are other computational methods used to analyze and visualize non-covalent interactions. acs.orgscielo.org.mxtandfonline.com QTAIM defines atomic interactions based on the topology of the electron density, identifying bond critical points (BCPs) that characterize the nature of the chemical bond. tandfonline.com

NCI-RDG analysis provides a visual representation of non-covalent interactions, where different colors on an isosurface map correspond to different types of interactions: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes. acs.orgscielo.org.mxmdpi.com This method is effective for identifying and characterizing hydrogen bonds, van der Waals interactions, and steric repulsions in molecular systems. scielo.org.mxmdpi.com

In a study on pyrimidine (B1678525) derivatives, QTAIM analysis was used to provide a detailed evaluation of intermolecular interactions. rsc.org For other heterocyclic systems, NCI-RDG analysis has been instrumental in identifying weak non-covalent interactions, including feeble hydrogen bonds and van der Waals forces, which are crucial for the stability and physical properties of the compounds. acs.org

Stabilization Energy Data from Computational Studies:

The following table summarizes representative stabilization energies for various non-covalent interactions in related molecular systems, as determined by computational methods like NBO analysis. It is important to note that these values are for different, albeit structurally related, compounds and serve to illustrate the magnitude of these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference Compound |

| LP (2) O16 | BD(1) C14-H15 | 7.41 | 2-hydroxy-2-phenylacetophenone |

| BD (1) C14-H15 | BD(1) C1-C12 | 17.27 | 2-hydroxy-2-phenylacetophenone |

| BD (1) C14-H15 | BD(1) C12-C14 | 11.07 | 2-hydroxy-2-phenylacetophenone |

| n(O₁₄) | σ(C₁₂-C₁₃) | 0.94 | Bis(2-aminothiazolium) |

| n(O₁₅) | σ(C₁₃-O₁₄) | 4.68 | Bis(2-aminothiazolium) |

| π (C₁₃-O₁₄) | π (C₁₃-O₁₄) | 0.48 | Bis(2-aminothiazolium) |

Advanced Applications in Materials Science and Technology

Role in Polymer Chemistry and Functional Polymer Development

Perimidine derivatives, including 2-phenyl-1H-perimidine, are valuable scaffolds in polymer chemistry. Their inherent properties, such as thermal stability and the ability to engage in various chemical transformations, make them suitable for incorporation into polymer backbones or as functional pendants. researchgate.netdntb.gov.uasemanticscholar.orgmaterialsciencejournal.org The applications of perimidine derivatives are notable in the development of functional polymers.

The synthesis of polymers containing the this compound unit can lead to materials with tailored electronic and optical properties. These polymers can be designed to be either p-type (hole-transporting) or n-type (electron-transporting), making them valuable in the fabrication of organic electronic devices. google.com The incorporation of such heterocyclic systems can enhance the charge transport characteristics and stability of the resulting polymers. google.com

Applications in Photo Sensors and Optoelectronic Devices

The π-amphoteric nature of the perimidine ring system, exhibiting both electron-rich and electron-deficient regions, makes this compound and its derivatives highly suitable for applications in photosensors and optoelectronic devices. This characteristic facilitates charge-transfer processes, which are fundamental to the operation of these devices.

Perimidine derivatives have been explored for their use in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices. google.combas.bgresearchgate.netsigmaaldrich.com In the context of OLEDs, pyrimidine-based compounds are utilized as emitters due to their ability to facilitate internal charge transfer upon excitation, leading to luminescence. researchgate.netnih.gov The electron-deficient nature of the pyrimidine (B1678525) core makes it an effective electron acceptor in push-pull molecular architectures, which are crucial for developing efficient light-emitting materials. researchgate.net

Furthermore, the photochromic and thermochromic properties exhibited by some perimidine derivatives allow for their use in molecular switches and photochemical memory devices. bas.bg The ability to reversibly change properties in response to light or heat is a key feature for developing advanced sensor technologies.

Utilization in Dye Industries and Colorant Chemistry

The perimidine scaffold is a key component in the synthesis of various dyes and colorants. researchgate.netdntb.gov.uasemanticscholar.orgmaterialsciencejournal.orgbas.bg One notable example is Sudan Black B, a fat-soluble dye used in histology, which incorporates a substituted 2,3-dihydro-1H-perimidine structure. gorgoulis.grnih.gov This highlights the utility of the perimidine core in creating intensely colored compounds.

The synthesis of novel dyes based on the this compound framework allows for the fine-tuning of their color and properties. By introducing different substituents onto the phenyl ring or the perimidine system, the absorption and emission characteristics of the resulting dye can be modulated, leading to a wide palette of colors for various applications, including the dyeing of fibers. bas.bg

Fluorescent Properties and Fluorophore Development

While the parent perimidine molecule exhibits depressed fluorescence, strategic modifications, such as the introduction of a phenyl group at the 2-position, can lead to the development of highly fluorescent compounds. researchgate.net These derivatives are of significant interest as organic fluorophores for various applications. d-nb.infonih.gov

Influence of Substituents on Fluorescence Intensity and Emission Wavelength

The fluorescent properties of this compound derivatives can be systematically tuned by introducing various substituents. The electronic nature and position of these substituents play a crucial role in determining the fluorescence intensity and the emission wavelength.

For instance, in related pyrimidine systems, the introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, can lead to a bathochromic (red) shift in the emission spectrum and an increase in fluorescence quantum yield. nih.govd-nb.infoacs.org Conversely, the presence of electron-withdrawing groups can sometimes quench the fluorescence. d-nb.info The steric hindrance introduced by bulky substituents can also influence the molecular geometry and, consequently, the fluorescence properties. mdpi.com

| Substituent | Effect on Fluorescence | Reference |

| Electron-donating groups (e.g., -NH2, -OCH3) | Increased intensity, red shift | nih.govd-nb.infoacs.org |

| Electron-withdrawing groups (e.g., -NO2) | Decreased intensity/quenching | d-nb.info |

| Bulky groups | Altered molecular geometry, influencing fluorescence | mdpi.com |

Intramolecular Charge-Transfer (ICT) Characteristics

The fluorescence of many this compound derivatives is governed by an intramolecular charge-transfer (ICT) mechanism. researchgate.net In these "push-pull" systems, the electron-donating part of the molecule (often the perimidine ring system) transfers an electron to the electron-accepting part (which can be influenced by the phenyl ring and its substituents) upon photoexcitation. researchgate.netmdpi.com

This ICT process is highly sensitive to the polarity of the surrounding environment. In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shifted emission compared to nonpolar solvents. This solvatochromic behavior is a hallmark of ICT fluorescence. The efficiency of the ICT reaction and the subsequent fluorescence are influenced by the electronic coupling between the donor and acceptor moieties and the energy gap between the locally excited and charge-transfer states. acs.org

Potential as Biomarkers and Photochemical Sensors

The sensitivity of the fluorescence of this compound derivatives to their local environment makes them promising candidates for use as biomarkers and photochemical sensors. d-nb.infonih.gov For example, their ability to bind to specific biomolecules, such as DNA, can lead to a significant change in their fluorescence, allowing for the detection and imaging of these targets. researchgate.net

Furthermore, the development of perimidine-based chemosensors for the detection of metal ions has been reported. researchgate.netresearchgate.net The binding of a specific metal ion to the perimidine ligand can either enhance or quench its fluorescence, providing a "turn-on" or "turn-off" sensory response. The design of these sensors often involves creating a specific binding pocket for the target analyte, where the binding event perturbs the electronic structure of the fluorophore and thus its emission properties.

Chemosensors: Design and Detection of Specific Ions (e.g., Cu²⁺, Hypochlorite)

The unique structure of the perimidine nucleus, particularly when functionalized with groups like the phenyl ring in this compound and its derivatives, serves as an excellent platform for designing chemosensors. These sensors exhibit high selectivity and sensitivity for specific ions, primarily through fluorescence or colorimetric changes.

Detection of Copper (II) Ions (Cu²⁺):

Perimidine-based chemosensors have been effectively designed for the detection of copper (II) ions, which are significant environmental pollutants. conicet.gov.ar The sensing mechanism often involves the specific coordination of Cu²⁺ ions with the nitrogen atoms of the perimidine ring system.

Researchers have prepared perimidine-based chelators that demonstrate a high affinity and selectivity for Cu²⁺ ions over other competing metal ions. researchgate.net The interaction between the sensor and the copper ion typically leads to a noticeable change in the sensor's photophysical properties. For instance, one study reported a 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene chemosensor that shows a selective colorimetric and fluorescence "turn off" response towards nanomolar concentrations of Cu²⁺. researchgate.net The binding of Cu²⁺ disrupts the sensor's internal charge transfer (ICT) or fluorescence resonance energy transfer (FRET) pathways, resulting in the quenching of fluorescence. The proposed binding mechanism often involves the formation of a stable complex between the perimidine derivative and the Cu²⁺ ion. researchgate.net

Detailed studies have established the binding stoichiometry and detection limits for these sensors.

| Sensor/Chelator | Target Ion | Detection Method | Stoichiometry (Sensor:Ion) | Detection Limit (LOD) | Reference |

| Perimidine-based chelators 1 and 2 | Cu²⁺ | UV-vis spectroscopy | Not Specified | Not Specified | researchgate.net |

| 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene | Cu²⁺ | Colorimetric & Fluorescence "turn-off" | 2:1 | 6.19 x 10⁻⁸ M (61.9 nM) | researchgate.net |

Detection of Hypochlorite (B82951) (OCl⁻):

Hypochlorite is a crucial reactive oxygen species (ROS) in biological and environmental systems. Fluorescent probes based on perimidine derivatives have been developed for its selective detection. researchgate.netrsc.org A notable design involves a coumarin (B35378)–dihydroperimidine dye, which is prepared through a simple condensation reaction. rsc.org

The detection mechanism is based on the OCl⁻-selective dehydrogenation of the dihydroperimidine unit to form a perimidine moiety. This transformation from a non-planar, weakly fluorescent dihydroperimidine to a planar, highly conjugated perimidine system results in a significant "turn-on" blue fluorescence. rsc.org Theoretical calculations have suggested that this fluorescence enhancement is facilitated by an intramolecular proton transfer from the coumarin hydroxyl group to an imine nitrogen atom in the newly formed perimidine ring. rsc.org This design allows for sensitive and selective detection of hypochlorite in highly aqueous media and within the physiological pH range. rsc.org

Antioxidant Stabilizers: Chemical Mechanisms of Action

Derivatives of this compound, specifically 2-phenyl-2,3-dihydro-1H-perimidine, are recognized for their application as antioxidant stabilizers, particularly in the polymer industry. researchgate.net The antioxidant activity stems from their ability to scavenge free radicals, which are responsible for the oxidative degradation of materials.

The chemical mechanism of action is analogous to that of other radical-scavenging antioxidants, such as hindered phenols. alpha-plast.com.uamdpi.com The key steps involve:

Hydrogen Atom Transfer (HAT): The perimidine derivative, containing N-H bonds, can donate a hydrogen atom to a reactive free radical (R• or ROO•). This neutralizes the radical and prevents it from initiating or propagating degradation chains. frontiersin.orgscirp.org The presence of nitrogen atoms within the heterocyclic system can stabilize the resulting antioxidant radical. cabidigitallibrary.org

Radical Stabilization: The radical formed on the perimidine molecule after hydrogen donation is stabilized through resonance within its aromatic structure. This stability is crucial as it prevents the antioxidant radical itself from becoming a pro-oxidant and initiating new degradation reactions. mdpi.com

Research into the structure-activity relationship of 2,3-dihydro-1H-perimidine derivatives has shown that the position of substituents on the phenyl ring significantly influences their antioxidant efficacy. scirp.org A study using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays demonstrated that substituting a hydroxyl (-OH) group at the ortho position of the phenyl ring resulted in higher antioxidant activity compared to an unsubstituted phenyl ring or a para-substituted one. scirp.org This suggests that the proximity of the hydroxyl group to the perimidine core may enhance its radical scavenging capability through electronic effects or by participating in the stabilization of the antioxidant radical.

| Compound | DPPH Activity Ranking | FRAP Activity Ranking | Conclusion | Reference |

| 2-(2-hydroxyphenyl)-2,3-dihydro-1H-perimidine (ortho-substituted) | 1st (Most Active) | 2nd | Excellent antioxidant activity | scirp.org |

| 2-phenyl-2,3-dihydro-1H-perimidine (unsubstituted) | 2nd | 1st (Most Active) | Excellent antioxidant activity | scirp.org |

| 2-(4-hydroxyphenyl)-2,3-dihydro-1H-perimidine (para-substituted) | 3rd (Least Active) | 3rd (Least Active) | Para position is least effective for activity | scirp.org |

Carbene Pincer Ligands: Synthesis and Coordination Behavior

The perimidine framework is a versatile scaffold for creating N-heterocyclic carbene (NHC) pincer ligands. These ligands are highly valued in organometallic chemistry and catalysis due to the stable, tridentate coordination they provide to a metal center, which imparts high stability and unique reactivity to the resulting complexes. anu.edu.au

Synthesis:

The synthesis of perimidine-based NHC pincer ligands typically starts from a dihydroperimidine precursor, such as N,N′-bis(phosphinomethyl)dihydroperimidine. acs.orgrsc.org A key synthetic strategy involves a chelate-assisted double C–H activation of the aminal methylene (B1212753) group (the -CH₂- group between the two nitrogen atoms) of the dihydroperimidine ring. acs.organu.edu.au

This transformation is often achieved by reacting the pro-ligand with a suitable metal precursor, such as an iridium(I) or ruthenium(II) complex. acs.orgrsc.org For example, the reaction of H₂C(NCH₂PCy₂)₂C₁₀H₆ (where Cy is cyclohexyl) with [Ir₂Cl₂(COE)₄] (where COE is cyclooctene) leads to the formation of an 18-electron iridium(III) dihydrido pincer complex, [IrH₂Cl{κ³-C,P,P′-C(NCH₂PCy₂)₂C₁₀H₆}]. rsc.org This process converts the central CH₂ group of the pro-ligand into a carbene carbon (C:) that is directly bonded to the metal center.

Coordination Behavior:

Perimidine-based NHC pincer ligands coordinate to a metal center in a meridional fashion, with the central carbene donor and two flanking phosphine (B1218219) donors occupying three coplanar sites. This κ³-C,P,P' coordination mode creates a rigid and stable structure. rsc.org

The coordination behavior can lead to various geometries depending on the metal and other ligands present. For instance, with iridium, both square planar iridium(I) and octahedral iridium(III) complexes have been synthesized. anu.edu.aursc.org The reaction of H₂C(NCH₂PCy₂)₂C₁₀H₆ with [Ir₂Cl₂(COE)₄] initially yields a trans-dihydrido iridium(III) complex. anu.edu.au In some cases, subsequent reductive elimination of dihydrogen can lead to the corresponding square planar iridium(I) complex. anu.edu.au The electronic properties of the phosphine substituents (e.g., phenyl vs. cyclohexyl) can also influence the stability and reactivity of the resulting metal complexes. anu.edu.au The formation of these pincer complexes has been confirmed through various spectroscopic methods, including NMR, and their structures have been elucidated by X-ray crystallography. anu.edu.auacs.org

| Pro-ligand | Metal Precursor | Resulting Complex Type | Coordination | Reference |

| H₂C(NCH₂PCy₂)₂C₁₀H₆ | [Ir₂Cl₂(COE)₄] | Iridium(III) dihydrido NHC pincer | κ³-C,P,P' | rsc.org |

| H₂C(NCH₂PPh₂)₂C₁₀H₆ | [Ir₂Cl₂(COD)₂] | Iridium(I) NHC pincer (after thermolysis) | κ³-C,P,P' | anu.edu.aursc.org |

| H₂C(NCH₂PCy₂)₂C₁₀H₆ | [RuCl₂(PPh₃)₃] | Ruthenium(II) NHC pincer | κ³-C,P,P' | acs.org |

Catalytic Applications in Organic Synthesis

General Catalytic Activity and Efficiency of Perimidine Derivatives

Perimidine derivatives have garnered significant attention for their catalytic action in organic synthesis. materialsciencejournal.org The quest for efficient and environmentally benign synthetic methods has spurred research into novel catalytic systems, and perimidines have emerged as promising candidates. tandfonline.comacademie-sciences.fr Historically, many transformations involving the synthesis of heterocyclic compounds relied on protonic acid catalysts, which often led to side reactions and moderate yields. academie-sciences.fr This inefficiency highlighted the need for new, milder, and more selective catalysts. academie-sciences.fr

The development of metal-catalyzed routes for the synthesis of perimidines themselves, using catalysts like Bismuth(III) chloride, Ruthenium(III) chloride, and Ytterbium(III) triflate, demonstrated the compatibility of the perimidine core with metal-mediated processes. materialsciencejournal.orgtandfonline.comacademie-sciences.frresearchgate.net This has paved the way for the exploration of perimidine derivatives not just as products but as active components of catalytic systems. Their utility spans various applications, including use in polymer chemistry, as photosensors, and notably as catalysts. materialsciencejournal.org For instance, sulfonated nanoporous carbons have been shown to effectively catalyze the synthesis of perimidines, highlighting the broad range of catalytic systems in which these structures can play a role. researchgate.net A zinc(II) thione complex has also been reported for the highly efficient synthesis of 2,3-dihydroperimidine (B8351901) derivatives under mild, room temperature conditions. researchgate.netresearchgate.net

Perimidine Derivatives as Ligands for Transition Metal Complexes

The ability of perimidine derivatives to form stable complexes with a variety of transition metals is central to their catalytic applications. The nitrogen atoms within the perimidine ring system act as effective coordination sites, allowing these molecules to function as ligands that can modulate the reactivity of a metal center. bas.bgresearchgate.net

Coordination Chemistry with Various Transition Metals (e.g., Ruthenium, Cobalt, Nickel, Copper, Zinc, Vanadium, Palladium)

Perimidine ligands have been successfully coordinated with a wide array of transition metals, including ruthenium, cobalt, nickel, copper, zinc, vanadium, and palladium. bas.bgresearchgate.net The resulting metal complexes often exhibit unique catalytic properties.

Copper (Cu) and Iron (Fe): A 2,3-dihydro-1H-perimidine derivative has been used to synthesize mononuclear Cu(II) and Fe(II) complexes. bas.bg In these complexes, the perimidine ligand coordinates to the metal ion, a fact supported by spectral data showing M-N and M-O stretching vibrations. bas.bg These complexes were found to be active catalysts for the oxidation of 3,5-di-tert-butylcatechol. bas.bg

Ruthenium (Ru): Ruthenium(III) chloride itself has been used as an efficient catalyst for synthesizing perimidine derivatives, indicating a strong interaction between ruthenium and the perimidine structure. researchgate.netresearchgate.net Ruthenium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been employed as catalysts for N-alkylation and β-alkylation reactions. acs.org

Cobalt (Co): Well-defined Cobalt(II) complexes have been developed for the synthesis of perimidine derivatives through acceptorless dehydrogenative annulation, showcasing the direct involvement of cobalt in activating substrates for perimidine ring formation. rsc.orgresearchgate.net

Palladium (Pd): Palladium(II) complexes with benzhydrazone (B1238758) ligands have been used to catalyze the synthesis of 2,3-dihydro-1H-perimidines from benzyl (B1604629) alcohols. researchgate.netresearchgate.net This process proceeds via an acceptorless dehydrogenative coupling mechanism. researchgate.net

Zinc (Zn): A discrete seven-membered cyclic zinc(II) complex, [(L)ZnBr2], has demonstrated high efficiency in catalyzing the synthesis of 2,4-dihydroperimidine derivatives at room temperature with high yields. researchgate.netresearchgate.net The catalytic mechanism is presumed to involve the zinc(II) center acting as a Lewis acid. researchgate.net

The table below summarizes the coordination of various transition metals with perimidine-based ligands.

| Metal | Ligand Type | Application/Finding | Reference(s) |

| Cobalt (Co) | Perimidine | Catalyst for acceptorless dehydrogenative annulation. | rsc.org |

| Copper (Cu) | 2,3-dihydro-1H-perimidine derivative | Active catalyst for catecholase-like oxidation reactions. | bas.bgresearchgate.net |

| Iron (Fe) | 2,3-dihydro-1H-perimidine derivative | Active catalyst for catecholase-like oxidation reactions. | bas.bg |

| Palladium (Pd) | Benzhydrazone ligand for perimidine synthesis | Catalyst for acceptorless dehydrogenative coupling to form perimidines. | researchgate.netresearchgate.net |

| Ruthenium (Ru) | Perimidine | Catalyst for perimidine synthesis; complexes used in alkylation. | researchgate.netacs.org |

| Zinc (Zn) | Benzimidazole-2-thione ligand for perimidine synthesis | Efficient catalyst for the synthesis of dihydroperimidine derivatives. | researchgate.netresearchgate.net |

Exploration of Mixed-Donor Atom Ligands (e.g., P,N-Heterocyclic Phosphines)

The combination of different donor atoms within a single ligand, known as a mixed-donor or hybrid ligand, can lead to unique catalytic activities. d-nb.info Phosphines containing N-heterocyclic moieties are particularly valuable in catalysis and coordination chemistry. d-nb.infodntb.gov.ua These P,N-ligands combine the properties of a "soft" phosphorus atom and a "hard" nitrogen atom, allowing them to stabilize a wide range of metal species and catalytic intermediates. d-nb.info